8-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-3-(4-ETHYLPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
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Overview
Description
8-[(Diisobutylamino)methyl]-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by its complex structure, which includes a trifluoromethyl group, a hydroxy group, and a diisobutylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-3-(4-ETHYLPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core is synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Attachment of the Diisobutylamino Group: The diisobutylamino group is attached through a Mannich reaction, which involves the condensation of formaldehyde, diisobutylamine, and the chromen-4-one derivative.
Etherification: The final step involves the etherification of the hydroxy group with 4-ethylphenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
8-[(Diisobutylamino)methyl]-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chromen-4-one core can be reduced to a chromanol derivative using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a chromanol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-[(Diisobutylamino)methyl]-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 8-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-3-(4-ETHYLPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets. The compound is known to modulate various signaling pathways, including those involved in inflammation and oxidative stress. Its trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- **8-[(Diisobutylamino)methyl]-3-(3,4-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- **8-[(Diisobutylamino)methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
- **3-(4-Chlorophenoxy)-8-[(diisobutylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
Uniqueness
The uniqueness of 8-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-3-(4-ETHYLPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-ethylphenoxy group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Properties
IUPAC Name |
8-[[bis(2-methylpropyl)amino]methyl]-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F3NO4/c1-6-18-7-9-19(10-8-18)34-25-23(33)20-11-12-22(32)21(24(20)35-26(25)27(28,29)30)15-31(13-16(2)3)14-17(4)5/h7-12,16-17,32H,6,13-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHHFPDVISQPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(CC(C)C)CC(C)C)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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